D-Valyl-L-serine
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Overview
Description
D-Valyl-L-serine: is a dipeptide composed of D-valine and L-serine It is a small molecule with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Valyl-L-serine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of D-valine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific proteases catalyze the formation of the peptide bond between D-valine and L-serine under mild conditions.
Industrial Production Methods:
Microbial Fermentation: Industrial production of D-valine, a precursor for this compound, can be achieved through microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce D-valine, which is then isolated and purified.
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the large-scale production of peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Valyl-L-serine can undergo oxidation reactions, particularly at the serine hydroxyl group, forming oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond, potentially leading to the formation of alcohol derivatives.
Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives of the peptide.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Valyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins.
Chiral Catalysts: It can serve as a chiral catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Studies: this compound is used to study enzyme-substrate interactions and enzyme kinetics.
Protein Engineering: It is employed in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Neuroprotective Agents: Research suggests that derivatives of this compound may have neuroprotective properties.
Industry:
Biotechnology: It is used in the production of biopharmaceuticals and other biologically active compounds.
Agriculture: this compound derivatives are explored for their potential use as agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: D-Valyl-L-serine can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with certain receptors, modulating their activity and influencing cellular processes.
Mechanism:
Peptide Bond Formation: The formation of the peptide bond between D-valine and L-serine involves nucleophilic attack by the amino group of L-serine on the activated carboxyl group of D-valine.
Enzyme Catalysis: Enzymes that catalyze the formation or hydrolysis of this compound typically involve specific active site residues that facilitate the reaction.
Comparison with Similar Compounds
D-Valyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Valyl-L-serine: The L-isomer of valine in combination with L-serine, differing in stereochemistry.
D-Alanyl-L-serine: A dipeptide with D-alanine instead of D-valine.
Uniqueness:
Chirality: The presence of D-valine and L-serine gives D-Valyl-L-serine unique stereochemical properties that influence its biological activity.
Reactivity: The specific combination of D-valine and L-serine affects the compound’s reactivity and interactions with enzymes and receptors.
Properties
CAS No. |
656221-76-0 |
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Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1 |
InChI Key |
STTYIMSDIYISRG-NTSWFWBYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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